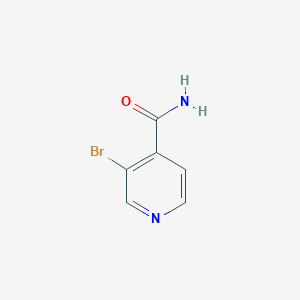![molecular formula C17H13N B084985 11-methyl-11H-benzo[a]carbazole CAS No. 13127-50-9](/img/structure/B84985.png)
11-methyl-11H-benzo[a]carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-methyl-11H-benzo[a]carbazole is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a polycyclic aromatic hydrocarbon that is structurally similar to other carcinogenic compounds such as benzene and polycyclic aromatic hydrocarbons (PAHs).
Mécanisme D'action
The mechanism of action of 11-methyl-11H-benzo[a]carbazole is not fully understood. However, it has been reported to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of carcinogenic compounds. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Effets Biochimiques Et Physiologiques
Studies have shown that 11-methyl-11H-benzo[a]carbazole can induce DNA damage and mutagenesis in mammalian cells. It has also been reported to cause oxidative stress and inflammation. However, the exact biochemical and physiological effects of 11-methyl-11H-benzo[a]carbazole are still under investigation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 11-methyl-11H-benzo[a]carbazole in lab experiments include its high stability and solubility in organic solvents. However, its potential toxicity and mutagenicity pose a limitation to its use in certain experiments. Additionally, its high cost and limited availability may also limit its use in some studies.
Orientations Futures
Future research on 11-methyl-11H-benzo[a]carbazole should focus on its potential applications in the development of new chemotherapeutic agents and organic semiconductor materials. Further investigation into its mechanism of action and biochemical and physiological effects is also necessary. Additionally, studies should be conducted to evaluate its potential toxicity and mutagenicity in vivo.
Applications De Recherche Scientifique
11-methyl-11H-benzo[a]carbazole has been extensively studied for its potential applications in various fields. It has been reported to have anti-cancer properties and has been used in the development of new chemotherapeutic agents. It has also been studied for its potential use as an organic semiconductor material due to its high charge mobility and stability. Additionally, it has been used as a fluorescent probe for the detection of DNA and RNA.
Propriétés
Numéro CAS |
13127-50-9 |
|---|---|
Nom du produit |
11-methyl-11H-benzo[a]carbazole |
Formule moléculaire |
C17H13N |
Poids moléculaire |
231.29 g/mol |
Nom IUPAC |
11-methylbenzo[a]carbazole |
InChI |
InChI=1S/C17H13N/c1-18-16-9-5-4-8-14(16)15-11-10-12-6-2-3-7-13(12)17(15)18/h2-11H,1H3 |
Clé InChI |
ODHVRMYJIOFUAK-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2C3=C1C4=CC=CC=C4C=C3 |
SMILES canonique |
CN1C2=CC=CC=C2C3=C1C4=CC=CC=C4C=C3 |
Autres numéros CAS |
13127-50-9 |
Synonymes |
11-Methyl-11H-benzo[a]carbazole |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

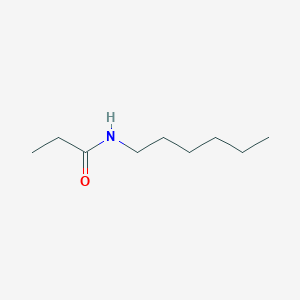
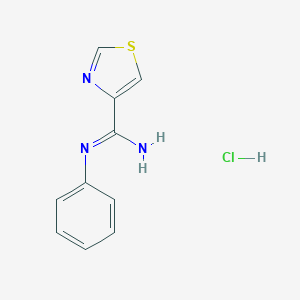
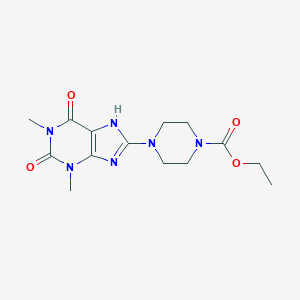
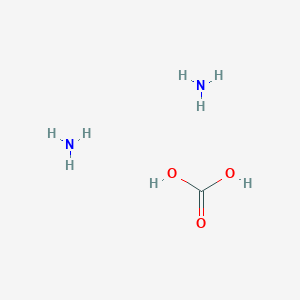
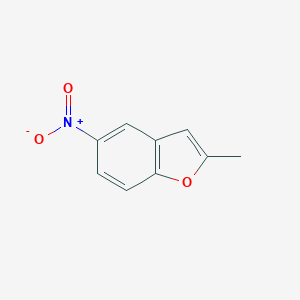
![Acetamide, N-[2-[4-(acetyloxy)phenyl]ethyl]-](/img/structure/B84913.png)
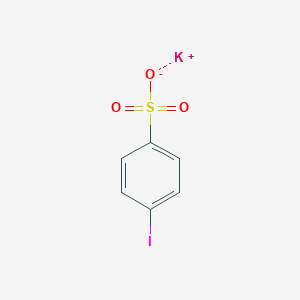
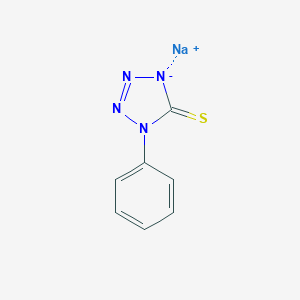
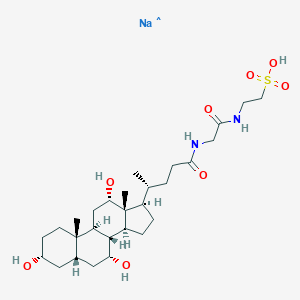
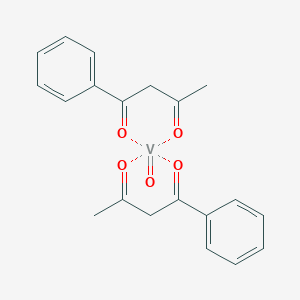
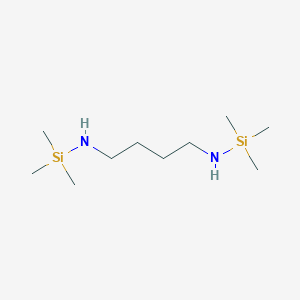

![(8S,9S,10R,13S,14S)-16-Acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B84927.png)
